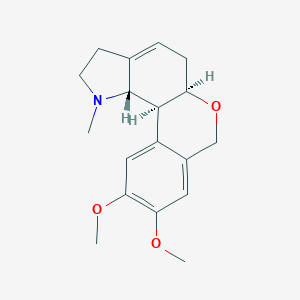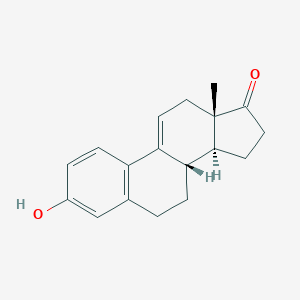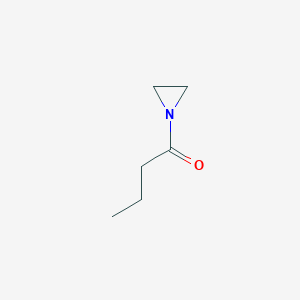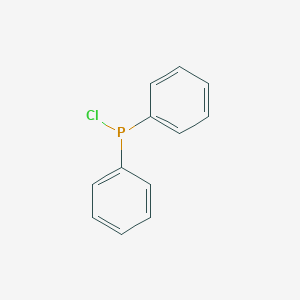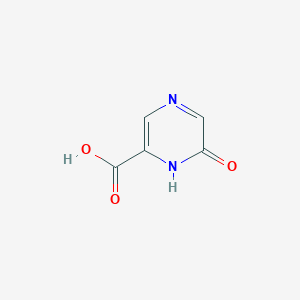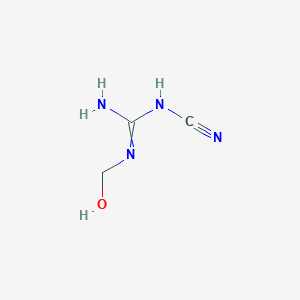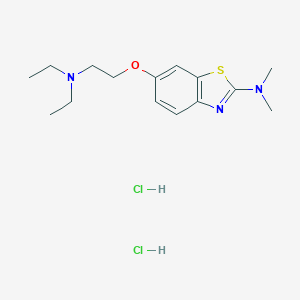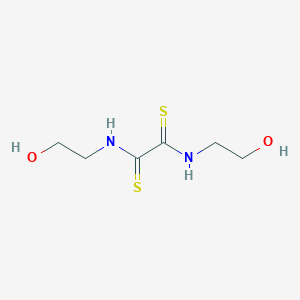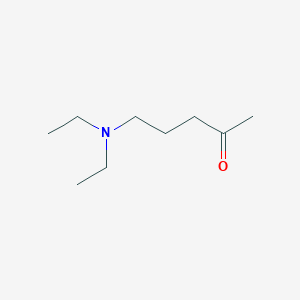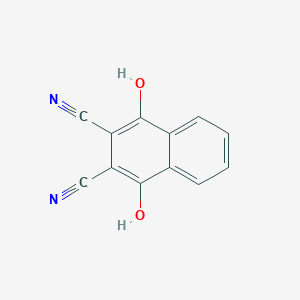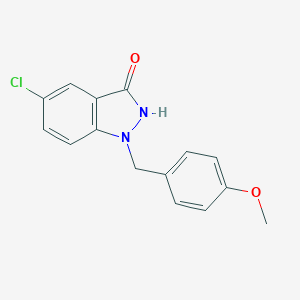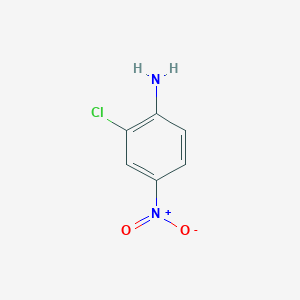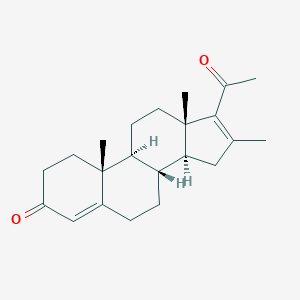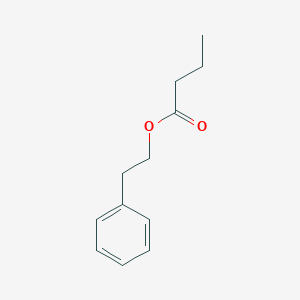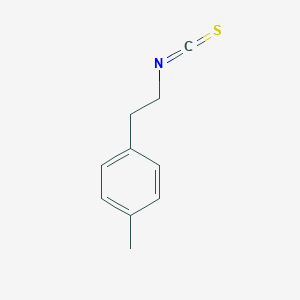
4-甲基苯乙基异硫氰酸酯
描述
4-Methylphenethyl isothiocyanate is a chemical compound with the molecular formula C10H11NS . It is used for research and development purposes .
Synthesis Analysis
Isothiocyanates, including 4-Methylphenethyl isothiocyanate, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .Molecular Structure Analysis
The molecule contains a total of 23 bonds, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate . It has a total of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .Chemical Reactions Analysis
Isothiocyanates react with small molecules like water, alcohols, and amines, which is significant for the development of novel polyurethanes and other useful polymers . The reaction of isothiocyanates with amines and phenyl isothiocyanate via replacement reaction has also been reported .Physical And Chemical Properties Analysis
The molecular weight of 4-Methylphenethyl isothiocyanate is 177.266 . It contains a total of 23 atoms .科学研究应用
Isothiocyanates are biologically active products resulting from the hydrolysis of glucosinolates predominantly present in cruciferous vegetables . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .
-
Antimicrobial Properties : Isothiocyanates have been found to exhibit antimicrobial properties. They can inhibit the growth of bacteria, fungi, and viruses, making them useful in the field of medicine and food preservation .
-
Anti-Inflammatory Properties : Isothiocyanates have been shown to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, which can help in the treatment of chronic inflammatory diseases .
-
Anticancer Properties : Isothiocyanates have been extensively studied for their anticancer properties. They can inhibit the proliferation of cancer cells and induce apoptosis, making them potential candidates for cancer therapy .
-
Synthetic Chemistry : Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry .
-
Health Benefits : Studies have revealed that isothiocyanates encompass a plethora of health benefits, including antidiabetic, anticancer, analgesic, and cardioprotective effects, the potential to treat neurological disorders, and regulation of thyroid gland function .
-
Chemical Synthesis : Isothiocyanates have emerged as a valuable building block in the synthesis of various compounds in synthetic chemistry . They are used in the synthesis of thiourea , N-trifluoromethyl amine , and various heterocyclic compounds .
-
Antioxidative Properties : Isothiocyanates have antioxidative properties . They can neutralize harmful free radicals in the body, which can help prevent chronic diseases and promote overall health .
-
Chemoprevention : Isothiocyanates have been found to have chemopreventive properties . They can inhibit the initiation and progression of cancer, making them potential candidates for cancer prevention .
-
Antitumor Properties : Isothiocyanates have antitumor properties . They can inhibit the growth of tumor cells, making them potential candidates for tumor therapy .
-
Antidiabetic Properties : Isothiocyanates have antidiabetic properties . They can help regulate blood sugar levels, making them potential candidates for diabetes management .
-
Cardioprotective Effects : Isothiocyanates have cardioprotective effects . They can help protect the heart and cardiovascular system, making them potential candidates for heart disease prevention and treatment .
-
Neuroprotective Effects : Isothiocyanates have been found to have neuroprotective effects . They can help protect the brain and nervous system, making them potential candidates for the prevention and treatment of neurological disorders .
-
Antibacterial Properties : Isothiocyanates have antibacterial properties . They can inhibit the growth of harmful bacteria, making them potential candidates for the development of new antibiotics .
-
Antifungal Properties : Isothiocyanates have antifungal properties . They can inhibit the growth of harmful fungi, making them potential candidates for the development of new antifungal drugs .
-
Antiviral Properties : Isothiocyanates have antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs .
-
Pesticidal Properties : Isothiocyanates have pesticidal properties . They can inhibit the growth of harmful pests, making them potential candidates for the development of new pesticides .
-
Herbicidal Properties : Isothiocyanates have herbicidal properties . They can inhibit the growth of harmful weeds, making them potential candidates for the development of new herbicides .
安全和危害
属性
IUPAC Name |
1-(2-isothiocyanatoethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZKGBMKYHSHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157315 | |
| Record name | 4-Methylphenethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphenethyl isothiocyanate | |
CAS RN |
13203-39-9 | |
| Record name | 4-Methylphenethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013203399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphenethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13203-39-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



